2-Methoxy-1,3,4-trimethylbenzene
CAS No.: 21573-36-4
Cat. No.: VC3704742
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21573-36-4 |
---|---|
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 2-methoxy-1,3,4-trimethylbenzene |
Standard InChI | InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3 |
Standard InChI Key | MIOQAXCZXWHELT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)C)OC)C |
Canonical SMILES | CC1=C(C(=C(C=C1)C)OC)C |
Introduction
Structural Characteristics and Isomer Comparison
Molecular Structure
2-Methoxy-1,3,4-trimethylbenzene belongs to the family of methoxylated trimethylbenzenes, which are benzene derivatives featuring one methoxy group and three methyl substituents. The compound has a molecular formula of C₁₀H₁₄O, consistent with other methoxylated trimethylbenzenes . The positioning of the substituents differentiates this compound from its isomers, with the methoxy group at position 2 and methyl groups at positions 1, 3, and 4.
Isomeric Relationships
A closely related isomer is 2-Methoxy-1,3,5-trimethylbenzene (CAS#: 4028-66-4), which differs in having methyl groups at positions 1, 3, and 5 rather than 1, 3, and 4 . This positional isomerism, while seemingly minor, can significantly impact the compound's physical properties, reactivity, and potential applications.
Physical and Chemical Properties
Basic Physical Properties
Based on data from the structurally similar 2-Methoxy-1,3,5-trimethylbenzene, we can estimate certain physical properties of 2-Methoxy-1,3,4-trimethylbenzene. The related isomer has a molecular weight of 150.218 g/mol, which would be identical for 2-Methoxy-1,3,4-trimethylbenzene as they share the same molecular formula .
Density and Thermal Properties
Table 1: Estimated Physical Properties of 2-Methoxy-1,3,4-trimethylbenzene Based on Similar Compounds
The positional difference of the methyl group between positions 4 and 5 would likely cause some variation in these properties, though the magnitude of these differences is expected to be relatively small due to the similar electronic and steric effects.
Synthesis and Preparation Methods
Formylation-Based Approaches
For related compounds such as 2,4,6-trimethyl benzaldehyde, synthesis can be achieved using sym-trimethylbenzene and dichloromethyl methyl ether under aluminum chloride anhydrous catalysis, with yields exceeding 88% . Similar Friedel-Crafts alkylation approaches might be applicable for introducing the methoxy group to the appropriate trimethylbenzene precursor.
Table 2: Potential Synthetic Methods for 2-Methoxy-1,3,4-trimethylbenzene
Synthetic Approach | Key Reagents | Catalyst | Expected Yield |
---|---|---|---|
Friedel-Crafts Methoxylation | 1,3,4-Trimethylbenzene, Methoxylating agent | Lewis acid (AlCl₃) | Moderate to high |
Methylation of Methoxybenzene | Methoxybenzene derivative | Appropriate methylating agents | Variable |
Directed Functionalization | Appropriate precursor | Transition metal catalysts | Potentially high |
Toxicological Considerations
Neurological Effects
Research on 1,2,4-trimethylbenzene indicates potential neurotoxic effects at certain exposure levels. In studies with Fischer-344 rats, exposure to 1,2,4-trimethylbenzene at concentrations of 491 mg/m³ or higher resulted in decreased pain sensitivity and impaired rotarod performance, indicating neurological impacts . Similar concerns may exist for 2-Methoxy-1,3,4-trimethylbenzene, although the methoxy substituent could alter its toxicological profile.
Respiratory System Effects
Studies on 1,2,4-trimethylbenzene have shown respiratory effects including increased proliferation of pulmonary lesions and increased total cell and macrophage numbers in bronchoalveolar lavage fluid after exposure . These findings suggest that 2-Methoxy-1,3,4-trimethylbenzene may also have potential respiratory toxicity that would warrant investigation.
Comparative Analysis with Related Compounds
Structural Comparison
The methoxy group in 2-Methoxy-1,3,4-trimethylbenzene introduces electronic effects that distinguish it from simple trimethylbenzenes. The oxygen atom's presence affects electron density distribution across the aromatic ring, potentially altering reactivity patterns.
Reactivity Differences
The methoxy group typically acts as an electron-donating group through resonance, potentially making the aromatic ring more reactive toward electrophilic substitution compared to unmethoxylated trimethylbenzenes. This property could influence the compound's chemical behavior and potential applications.
Table 3: Comparative Analysis of Related Benzene Derivatives
Analytical Considerations
Identification Methods
Chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS), would likely be effective for identifying and quantifying 2-Methoxy-1,3,4-trimethylbenzene, as these methods are commonly used for similar aromatic compounds . The compound would exhibit characteristic fragmentation patterns in mass spectrometry that could help distinguish it from its isomers.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for distinguishing 2-Methoxy-1,3,4-trimethylbenzene from its isomers, as the different substitution patterns would produce distinct coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra.
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